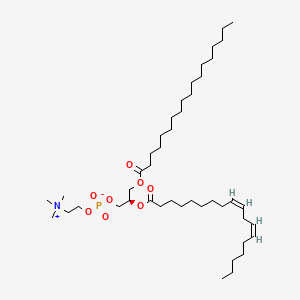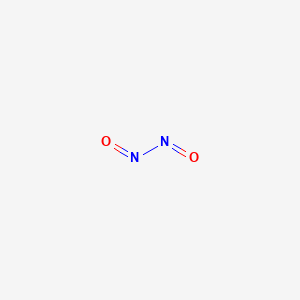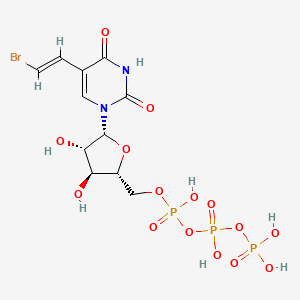
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine
Overview
Description
Synthesis Analysis
The synthesis of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine involves the enzymatic digestion of 1,2-distearoyl-sn-glycero-3-phosphorylcholine (DSL) by phospholipase A2, followed by reacylation of the lysolecithin with linoleic acid anhydride. This process leads to the formation of a molecule with distinct physical and chemical properties due to the differing characteristics of the fatty acids involved (Santarén et al., 1982).
Molecular Structure Analysis
The molecular structure of this phosphatidylcholine is characterized by its asymmetric acyl chains, contributing to its fluidic properties in biological membranes. The stearoyl (saturated) and linoleoyl (unsaturated) chains confer varying degrees of fluidity and packing, which are essential for membrane permeability and function. Its structure has been elucidated using techniques such as 13C NMR spectroscopy, revealing detailed information about the carbon chain environment and the molecular interactions within lipid bilayers.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidation and interaction with amino acids and peptides. Its unsaturated linoleoyl chain is susceptible to oxidation, leading to the formation of lipid peroxides and aldehydes, which can significantly alter its physical and chemical properties and affect biological functions (Onyango et al., 2008).
Physical Properties Analysis
The physical properties of this phosphatidylcholine, such as its phase transition temperature and behavior in aqueous dispersions, are influenced by the characteristics of its acyl chains. Differential scanning calorimetry studies have shown that the presence of the unsaturated linoleoyl chain lowers the gel to liquid-crystalline phase transition temperature compared to phosphatidylcholines with saturated acyl chains, affecting membrane fluidity and function (Coolbear et al., 1983).
Scientific Research Applications
Thermotropic Properties
Research has revealed the thermotropic properties of aqueous dispersions of SLPC. The gel to liquid-crystalline phase transition temperature of SLPC was found to be -16.2 ± 1.6°C. These temperatures reflect the effect of double-bond position on the transition temperature and are interpreted using a statistical mechanical model (Coolbear, Berde, & Keough, 1983).
Oxidative Stability
A study on the oxidative stability of SLPC under heat-induced conditions showed that it forms hydroperoxides at an optimal temperature of 125°C. This research provides insights into the behavior of SLPC in functional food components and its degradation products (Grandois et al., 2010).
Metabolism in Hepatocytes
The metabolism of SLPC in isolated hepatocytes and in vivo rat models has been examined. It was observed that the uptake by the liver and the degree of acylation was higher for SLPC compared to other compounds. This highlights SLPC's role in the regulation of fatty acid composition in membrane phospholipids (Åkesson, Arner, & Sundler, 1976).
Volatile Compound Formation
Research comparing the formation of volatile compounds in SLPC under oxidative conditions revealed that aldehydes were the major volatile oxidized compounds. This study provides a deeper understanding of the oxidative degradation process of SLPC (Zhou, Zhao, Bindler, & Marchioni, 2014).
Interaction with Hypochlorite
SLPC's interaction with hypochlorite, both exogenous and endogenous, has been studied, revealing the formation of various chlorohydrin products. This interaction is significant in understanding SLPC's role in physiological processes (Panasenko, Osipov, Schiller, & Arnhold, 2002).
Molecular Dynamics in Lipid Bilayers
Molecular dynamics studies of hydrated bilayers of SLPC provide insights into the properties of these bilayers in the liquid crystal phase. This research is crucial for understanding the biophysical characteristics of SLPC in different environments (Rabinovich, Ripatti, & Balabaev, 2003).
Mechanism of Action
Action Environment:
Ah, the stage! Environmental factors matter. Temperature, pH, and lipid composition influence its effectiveness. Like a sensitive artist, it performs best under optimal conditions.
Remember, this compound’s role extends beyond textbooks—it’s part of our cellular ballet! 🌟
: Hui, S.-P., Taguchi, Y., Takeda, S., et al. (2012). Quantitative determination of phosphatidylcholine hydroperoxides during copper oxidation of LDL and HDL by liquid chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 403(7), 1831–1840. Link
: ChemicalBook. (2023). 1-stearoyl-2-linoleoylphosphatidylcholine. Link
: Depth Distribution of Spin-Labeled Liponitroxides within Lipid Bilayers. Link
: 1-stearoyl-2-linoleoylphosphatidylcholine. [Link](https://www
properties
IUPAC Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,42H,6-14,16,18-20,22,24-41H2,1-5H3/b17-15-,23-21-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORFDCPQKJHEBF-VPUSDGANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230503 | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
27098-24-4 | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27098-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-linoleoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PC(18:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1232705.png)
![(E)-2-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1232706.png)

![2-(2-furanyl)-N-phenyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1232710.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[3-(carbamoylamino)prop-1-ynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-N-prop-2-enyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1232711.png)



![(4-Fluorophenyl)-[1-(4-phenylbutyl)-4-piperidinyl]methanone](/img/structure/B1232720.png)
